molecular formula C9H20N2O B1425790 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol CAS No. 1492431-23-8

2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol

Cat. No. B1425790
M. Wt: 172.27 g/mol
InChI Key: OIQQKFXQWQDNNL-UHFFFAOYSA-N
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Description

“2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol” is an organic compound that contains a piperazine ring, which is a heterocyclic amine. Piperazine derivatives are often found in pharmaceuticals, including antipsychotics and antidepressants .


Molecular Structure Analysis

The molecule contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. It also has a propanol group, which consists of a three-carbon chain with a hydroxyl (OH) group attached .


Chemical Reactions Analysis

As a piperazine derivative, this compound could potentially undergo reactions typical of other piperazines, such as acylation or alkylation. The hydroxyl group could be involved in reactions such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, we can predict that it would be a polar molecule due to the presence of the piperazine ring and the hydroxyl group .

Scientific Research Applications

Flavor Chemistry in Foods

Branched aldehydes, including compounds similar to 2-methyl-1-(3-methylpiperazin-1-yl)propan-2-ol, are pivotal in flavor formation in both fermented and non-fermented food products. Understanding the metabolic pathways that lead to the formation and degradation of these aldehydes can help control their levels in food, enhancing flavor profiles. This knowledge is crucial for the food industry to create products with desired taste attributes (Smit, Engels, & Smit, 2009).

DNA Interaction Studies

The study of minor groove binders, such as Hoechst 33258 and its analogues, reveals the potential of molecules like 2-methyl-1-(3-methylpiperazin-1-yl)propan-2-ol in molecular biology. These compounds bind specifically to AT-rich sequences in the DNA minor groove, aiding in chromosome and nuclear staining, analysis of nuclear DNA content, and serving as a basis for drug design targeting DNA interactions. Such applications are invaluable in genetic research and diagnostic procedures (Issar & Kakkar, 2013).

Volatile Organic Compound Analysis for Medical Diagnosis

In the field of medical diagnostics, volatile organic compounds (VOCs) produced by human metabolism, inflammation, and gut microbiota offer a non-invasive means to diagnose and monitor diseases like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). Research into VOCs, including compounds related to 2-methyl-1-(3-methylpiperazin-1-yl)propan-2-ol, demonstrates their potential as biomarkers for these conditions, paving the way for advancements in personalized medicine (Van Malderen et al., 2020).

Pharmacological Research

Compounds structurally related to 2-methyl-1-(3-methylpiperazin-1-yl)propan-2-ol have been evaluated for their pharmacological potential, including the study of AR-A000002, a novel selective 5-hydroxytryptamine1B antagonist. Such research provides insights into the treatment of anxiety and affective disorders, showcasing the therapeutic possibilities of these compounds in addressing mental health issues (Hudzik et al., 2003).

Safety And Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research could involve studying the compound’s potential biological activity, given that piperazine derivatives often have pharmaceutical applications .

properties

IUPAC Name

2-methyl-1-(3-methylpiperazin-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8-6-11(5-4-10-8)7-9(2,3)12/h8,10,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQQKFXQWQDNNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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